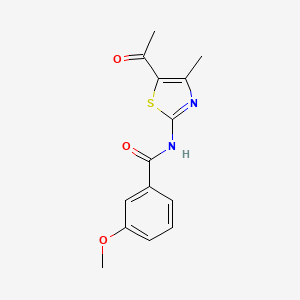

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Applications

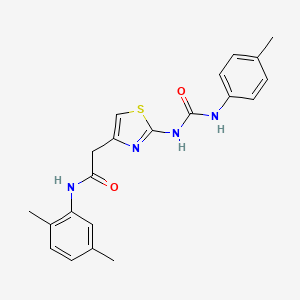

The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methoxybenzamide and its derivatives has been explored for antimicrobial applications. A study by Desai, Rajpara, and Joshi (2013) detailed the synthesis and antimicrobial screening of a series of compounds incorporating the thiazole ring. These compounds were evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as their inhibitory action against strains of fungi. The research suggests that thiazole derivatives might offer valuable therapeutic interventions for treating microbial diseases, particularly bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

Chemical Synthesis and Molecular Structure

Another aspect of scientific research on N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methoxybenzamide focuses on its chemical synthesis and the understanding of its molecular structure for various applications. For instance, the work by Karabulut et al. (2014) on modeling intermolecular interactions presents insights into the molecular structure of related compounds through synthesis and X-ray diffraction, alongside computational methods. This research is crucial for designing molecules with specific properties and functions, contributing to the development of new materials or pharmaceuticals (Karabulut et al., 2014).

Antitumor and Apoptotic Properties

The potential antitumor and apoptotic properties of thiazolide derivatives, closely related to N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methoxybenzamide, have also been investigated. Brockmann et al. (2014) explored the structure-function relationship of thiazolide-induced apoptosis in colorectal tumor cells. The study indicates that certain molecular structures are critical for inducing apoptosis in cancer cells, highlighting the potential of thiazolides as chemotherapeutic agents (Brockmann et al., 2014).

Novel Pharmaceutical Agents

Research into the development of novel pharmaceutical agents utilizing N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methoxybenzamide derivatives has yielded promising results. A study by Faizi et al. (2017) focused on the design, synthesis, and pharmacological evaluation of 4-thiazolidinone derivatives as agonists of benzodiazepine receptors. This research demonstrates the anticonvulsant activity of these compounds and their potential as pharmaceutical agents, offering insights into their mechanism of action and therapeutic applications (Faizi et al., 2017).

Direcciones Futuras

Propiedades

IUPAC Name |

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S/c1-8-12(9(2)17)20-14(15-8)16-13(18)10-5-4-6-11(7-10)19-3/h4-7H,1-3H3,(H,15,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKFDCVBCCNMXKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2=CC(=CC=C2)OC)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(sec-butyl)-2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2378122.png)

![7-isopropyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2378131.png)